2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with a dichlorophenyl and thiophenyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated products .
Scientific Research Applications
2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This compound shares structural similarities but differs in its functional groups and biological activity.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
Uniqueness
2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of a pyridazinone core with dichlorophenyl and thiophenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(8-12(11)17)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUAVNFZMCWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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